6-(Trifluoromethoxy)indolin-2-one

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

6-(Trifluoromethoxy)indolin-2-one (CAS 959238-52-9) is a halogenated indolin-2-one building block with the molecular formula C9H6F3NO2 and molecular weight 217.14. The electron-withdrawing trifluoromethoxy (-OCF3) substituent at the 6-position of the indolin-2-one core confers distinct electronic properties, enhanced lipophilicity (calculated LogP ≈ 2.08) , and a reduced polar surface area (TPSA 38.33 Ų) relative to unsubstituted indolin-2-one, positioning this scaffold for applications requiring improved passive permeability and target-binding modulation in medicinal chemistry programs.

Molecular Formula C9H6F3NO2
Molecular Weight 217.14 g/mol
Cat. No. B11761284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethoxy)indolin-2-one
Molecular FormulaC9H6F3NO2
Molecular Weight217.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)OC(F)(F)F)NC1=O
InChIInChI=1S/C9H6F3NO2/c10-9(11,12)15-6-2-1-5-3-8(14)13-7(5)4-6/h1-2,4H,3H2,(H,13,14)
InChIKeyBNVMDXRMZSABFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethoxy)indolin-2-one: Core Scaffold Profile for Targeted Kinase and Cytokine Pathway Research


6-(Trifluoromethoxy)indolin-2-one (CAS 959238-52-9) is a halogenated indolin-2-one building block with the molecular formula C9H6F3NO2 and molecular weight 217.14 . The electron-withdrawing trifluoromethoxy (-OCF3) substituent at the 6-position of the indolin-2-one core confers distinct electronic properties, enhanced lipophilicity (calculated LogP ≈ 2.08) , and a reduced polar surface area (TPSA 38.33 Ų) relative to unsubstituted indolin-2-one, positioning this scaffold for applications requiring improved passive permeability and target-binding modulation in medicinal chemistry programs.

Why 6-(Trifluoromethoxy)indolin-2-one Cannot Be Simply Replaced by Unsubstituted or Methoxy/CF3 Analogs in Discovery Programs


While the indolin-2-one core is a privileged scaffold for kinase inhibition and cytokine modulation [REFS-1, REFS-2], simple substitution is rarely viable due to profound electronic and pharmacokinetic divergence dictated by the 6-position substituent. The trifluoromethoxy group significantly increases lipophilicity (ΔLogP ≈ +0.76 vs. unsubstituted indolin-2-one) and alters electron density on the aromatic ring, directly impacting target binding affinity, metabolic stability, and cellular permeability . Class-level studies on aliphatic derivatives demonstrate that OCF3 substitution, compared to CH3O or CF3, results in distinct microsomal stability profiles and similar lipophilicity to CF3 but higher than methoxy . These substituent-dependent property shifts necessitate precise structural identity for reproducible SAR campaigns; interchange with even a closely related analog can invalidate lead optimization trajectories.

Quantitative Differentiation of 6-(Trifluoromethoxy)indolin-2-one: Evidence for Scientific Selection


Lipophilicity Enhancement: LogP Comparison to Unsubstituted Indolin-2-one Core

Introduction of the 6-OCF3 group markedly increases lipophilicity relative to the unsubstituted indolin-2-one scaffold. The calculated LogP for 6-(trifluoromethoxy)indolin-2-one is 2.0798 , compared to a baseline LogP of 1.31920 for the parent indolin-2-one core . This difference translates to a predicted increase in membrane permeability and a shift in optimal formulation and solubility parameters.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Anti-inflammatory Activity: iNOS Inhibition in RAW264.7 Cells Compared to Reference Inhibitor 1400W

In a functional cellular assay measuring inhibition of LPS-induced iNOS activity in mouse RAW264.7 macrophages, 6-(trifluoromethoxy)indolin-2-one demonstrated an IC50 of 2.57 µM [1]. This potency is comparable to the well-characterized iNOS inhibitor 1400W, which exhibits an IC50 of 2.7 µM in the same cellular context , establishing this scaffold as a viable starting point for anti-inflammatory probe development.

Inflammation Immunology Nitric Oxide Synthase Phenotypic Screening

Drug-Likeness Profile: Alignment with Lipinski's Rule of Five Compared to Unsubstituted Core

6-(Trifluoromethoxy)indolin-2-one (MW 217.14; HBD 1; HBA 2; TPSA 38.33 Ų) fully complies with Lipinski's Rule of Five parameters . In comparison, the unsubstituted indolin-2-one core (MW 133.15; HBD 1; HBA 1; TPSA 29.10 Ų) shows lower molecular weight and PSA. The addition of the OCF3 group increases MW by ~84 Da and TPSA by ~9 Ų while maintaining a favorable drug-like profile, offering a strategic balance between scaffold minimalism and enhanced lipophilicity for permeability optimization.

Drug Design Physicochemical Property Analysis ADME/Tox

Metabolic Stability: Class-Level Trend for Trifluoromethoxy vs. Methoxy and Trifluoromethyl Analogs

A systematic study on aliphatic trifluoromethoxy-containing compounds revealed that the OCF3 group typically decreases microsomal metabolic stability compared to CH3O- or CF3-substituted analogs, with the exception of N-alkoxy(sulfon)amide series . While this trend requires verification for the indolin-2-one series, it highlights a critical substituent-dependent liability: researchers must anticipate and experimentally assess potential metabolic soft spots when 6-OCF3 is incorporated, as stability may be inferior to the corresponding 6-OCH3 or 6-CF3 derivatives.

Medicinal Chemistry DMPK Fluorine Chemistry

Synthetic Utility: Established Patent-Exemplified Scaffold for Kinase Inhibitor and GPCR Ligand Development

6-Substituted indolin-2-ones, including those with trifluoromethoxy groups, are explicitly claimed in patent literature as key intermediates and pharmacologically active entities for diverse therapeutic targets, including gastrin receptor antagonism and CNS disorders [REFS-1, REFS-2]. This patent precedence confirms the commercial and strategic relevance of the 6-OCF3 substitution pattern, distinguishing it from less precedented substitution positions and providing a foundation for freedom-to-operate analysis and follow-on innovation.

Medicinal Chemistry Chemical Synthesis Intellectual Property

High-Impact Application Scenarios for 6-(Trifluoromethoxy)indolin-2-one in Drug Discovery and Chemical Biology


Inflammation and Cytokine Modulation Probe Development

Leverage the demonstrated iNOS inhibition in RAW264.7 cells (IC50 2.57 µM) [1] to launch a medicinal chemistry program targeting inflammatory pathways. The 6-OCF3 scaffold serves as a validated starting point for synthesizing focused libraries aimed at improving potency and selectivity against iNOS or related targets implicated in sepsis, rheumatoid arthritis, or neuroinflammation. Pair with computational docking to map binding interactions.

Physicochemical Property-Driven Lead Optimization

Utilize the quantifiable lipophilicity boost (LogP 2.08 vs. 1.32 for unsubstituted core) to enhance passive permeability in CNS or oncology programs. The retained drug-like properties (MW 217, HBD 1, HBA 2) allow systematic SAR exploration at the 3-position and N1 while maintaining favorable ADME parameters. Ideal for campaigns where balancing potency, permeability, and metabolic stability is critical.

Kinase Inhibitor Fragment and Scaffold Hopping

Deploy the indolin-2-one core as a hinge-binding fragment in kinase inhibitor design, as supported by extensive literature precedent for indolinones as VEGFR, TRK, and PAK4 inhibitors [REFS-3, REFS-4]. The 6-OCF3 substituent provides a vector for modulating electronic effects and lipophilicity without introducing a chiral center or significant molecular weight, enabling rapid scaffold hopping and structure-guided optimization.

Synthetic Methodology Development and Building Block Sourcing

Source 6-(trifluoromethoxy)indolin-2-one as a high-purity (e.g., 97-98% purity ) building block for novel synthetic route development, including dearomative trifluoromethoxylation methodologies [4]. Its defined structure and availability from multiple suppliers support reproducible scale-up and serves as a key intermediate for generating diverse 3-alkylidene and N-substituted derivatives with potential in materials science and chemical biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethoxy)indolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.